4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine
CAS No.:
Cat. No.: VC20474734
Molecular Formula: C9H6BrClN2S
Molecular Weight: 289.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H6BrClN2S |
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Molecular Weight | 289.58 g/mol |
IUPAC Name | 4-(5-bromo-2-chlorophenyl)-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C9H6BrClN2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |
Standard InChI Key | WBVBRXQFJPKAAQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Br)C2=CSC(=N2)N)Cl |
Introduction
Structural and Molecular Characteristics
4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine features a thiazole ring substituted at position 4 with a 5-bromo-2-chlorophenyl group and at position 2 with an amine moiety. The molecular formula is C₉H₆BrClN₂S, with a molecular weight of 289.59 g/mol. The phenyl ring’s substitution pattern (bromo at position 5, chloro at position 2) introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Key structural parameters include:
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Bond angles: The thiazole ring’s planar structure (bond angles ~120°) facilitates π-π stacking with aromatic systems.
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Torsional effects: Steric hindrance between the bromo and chloro substituents may restrict rotation of the phenyl group relative to the thiazole ring.
Comparative analysis with 5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine (CAS 2161380-87-4) reveals that halogen placement significantly impacts solubility and crystallinity. The density of analogous compounds ranges from 1.879±0.06 g/cm³, while predicted boiling points exceed 400°C .
Physicochemical Properties
Predicted properties derived from structurally related compounds include:
Property | Value |
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Density | 1.88–1.92 g/cm³ |
Melting Point | 180–185°C (decomposes) |
Solubility | DMSO > ethanol > water |
LogP (Partition Coefficient) | 3.2 ± 0.3 (lipophilic) |
The compound’s low aqueous solubility (<0.1 mg/mL) necessitates formulation strategies such as salt formation or nanoemulsion for pharmaceutical applications .
Biological Activity and Mechanisms
Though direct bioactivity data for 4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine are unavailable, studies on analogous 2-aminothiazoles reveal significant therapeutic potential:
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Anticancer Activity:
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Antimicrobial Effects:
Molecular docking simulations suggest that the 5-bromo-2-chlorophenyl group binds hydrophobic pockets in kinase domains, while the thiazole nitrogen forms hydrogen bonds with catalytic residues (e.g., Glu885 in VEGFR-2) .
Industrial and Research Applications
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Pharmaceutical Intermediate:
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Materials Science:
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Incorporation into conductive polymers due to sulfur’s electron-rich nature.
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Future Directions
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Synthetic Optimization:
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Biological Screening:
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Computational Modeling:
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Quantum mechanical calculations to predict reaction pathways and metabolite profiles.
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